Noribogaine (12-hydroxyibogamine) is the primary, long-acting active metabolite of the psychoactive indole alkaloid ibogaine. In neuropharmacological and addiction research, it serves as a critical multi-target ligand, functioning as a potent serotonin reuptake inhibitor (SRI), a kappa-opioid receptor (KOR) agonist, and a driver of neurotrophic factor expression [1]. Unlike its parent compound, noribogaine does not rely on hepatic first-pass metabolism for its activation, offering a predictable pharmacokinetic profile with an extended half-life[2]. For procurement professionals and lead investigators, sourcing noribogaine directly provides a stable, metabolism-independent standard for evaluating the sustained anti-addictive, neurorestorative, and cardiotoxic properties associated with iboga alkaloids, bypassing the inherent variability of in vivo CYP2D6 conversion [3].
Substituting noribogaine with its parent compound (ibogaine) or popular synthetic analogs (such as 18-MC) fundamentally compromises assay reproducibility and mechanistic accuracy. Ibogaine requires conversion by the highly polymorphic CYP2D6 enzyme; utilizing it in vivo introduces massive inter-subject variability, as rapid and poor metabolizers will yield drastically different systemic exposures to the active noribogaine metabolite [1]. Furthermore, while synthetic derivatives like 18-methoxycoronaridine (18-MC) are often procured to avoid the hERG-mediated cardiotoxicity of iboga alkaloids, they entirely lack noribogaine’s ability to induce glial cell line-derived neurotrophic factor (GDNF) expression—a primary mechanism for long-term addiction attenuation [2]. Consequently, buyers investigating serotonergic modulation, opioid receptor agonism, or neurorestorative pathways must procure noribogaine to ensure target engagement that generic or parent-compound substitutes cannot provide[3].
Noribogaine demonstrates a substantially higher binding affinity for the serotonin transporter (SERT) compared to its parent compound, ibogaine. Radioligand binding assays utilizing the cocaine congener [125I]RTI-55 reveal that noribogaine inhibits SERT with a Ki of approximately 40.7 nM, whereas ibogaine exhibits a markedly weaker affinity, with Ki values typically reported around 10 µM [1]. This exponential increase in potency makes noribogaine the necessary selection for assays requiring robust, non-competitive SERT inhibition [2].
| Evidence Dimension | SERT Binding Affinity (Ki) |
| Target Compound Data | Noribogaine (Ki ≈ 40.7 nM) |
| Comparator Or Baseline | Ibogaine (Ki ≈ 10,000 nM / 10 µM) |
| Quantified Difference | ~245-fold higher binding affinity for noribogaine. |
| Conditions | Radioligand binding displacement assays (e.g., [125I]RTI-55) in transporter-expressing membranes. |
Procuring noribogaine is essential for researchers modeling the serotonergic contributions to mood regulation and withdrawal attenuation, as ibogaine's weak direct SERT affinity is insufficient for isolated in vitro studies.
The anti-addictive and dysphoric effects of iboga alkaloids are heavily mediated by the kappa-opioid receptor (KOR). Noribogaine acts as a more potent KOR agonist than ibogaine, demonstrating a binding affinity (Ki) of 0.96 ± 0.08 µM compared to ibogaine's 3.77 ± 0.81 µM[1]. By directly utilizing noribogaine, researchers achieve a 3.9-fold stronger target engagement at KOR, avoiding the need for metabolic conversion to observe these opioid-mediated effects [2].
| Evidence Dimension | KOR Binding Affinity (Ki) |
| Target Compound Data | Noribogaine (Ki = 0.96 ± 0.08 µM) |
| Comparator Or Baseline | Ibogaine (Ki = 3.77 ± 0.81 µM) |
| Quantified Difference | 3.9-fold higher affinity for noribogaine. |
| Conditions | Radioligand-binding studies on opioid receptors. |
For procurement in opioid dependence research, noribogaine provides the necessary potency at KOR to accurately model the receptor-driven attenuation of drug-seeking behavior.
Glial cell line-derived neurotrophic factor (GDNF) upregulation in the ventral tegmental area (VTA) is a mainstream laboratory workflow for evaluating the long-term reduction of substance self-administration. In SH-SY5Y cell models and rat VTA infusions, noribogaine induces a robust increase in GDNF mRNA levels and decreases alcohol responding[1]. In stark contrast, the synthetic ibogaine derivative 18-MC completely fails to increase GDNF expression or reduce alcohol intake via this pathway [2].
| Evidence Dimension | GDNF mRNA upregulation and behavioral response |
| Target Compound Data | Noribogaine (Robust GDNF induction; reduces alcohol self-administration) |
| Comparator Or Baseline | 18-MC (No GDNF induction; fails to reduce alcohol responding via VTA) |
| Quantified Difference | Absolute mechanistic divergence in neurotrophic pathway activation. |
| Conditions | SH-SY5Y cell culture models and intra-VTA infusions in rat operant self-administration assays. |
Buyers investigating neurorestorative treatments for addiction cannot substitute noribogaine with 18-MC, as the synthetic analog is entirely incompatible with GDNF-dependent assay workflows.
In vivo laboratory workflows are frequently confounded by the rapid and highly variable metabolism of ibogaine, which relies on the polymorphic CYP2D6 enzyme for conversion to its active form. Ibogaine exhibits a short plasma half-life of 2 to 7 hours [1]. Noribogaine, as the active metabolite, bypasses this enzymatic bottleneck entirely and demonstrates a vastly extended elimination half-life of 24 to 50 hours[2]. This ensures sustained systemic exposure and receptor engagement without the inter-subject variability associated with parent compound administration.
| Evidence Dimension | Elimination Half-Life and Metabolic Dependency |
| Target Compound Data | Noribogaine (24–50 hours; CYP2D6-independent) |
| Comparator Or Baseline | Ibogaine (2–7 hours; strictly CYP2D6-dependent) |
| Quantified Difference | ~3.5 to 25-fold longer half-life for noribogaine with zero CYP2D6 dependency. |
| Conditions | In vivo pharmacokinetic profiling and systemic clearance models. |
Procuring noribogaine directly eliminates CYP2D6-driven metabolic variability, providing a reproducible, stable standard for prolonged behavioral and neuropharmacological assays.
Noribogaine is the required ligand for isolated cell-based or membrane assays investigating the SERT and KOR pathways of iboga alkaloids, as the parent compound ibogaine lacks sufficient direct affinity to trigger robust responses without metabolic conversion [1].
For researchers developing therapies aimed at upregulating GDNF in the ventral tegmental area (VTA) to combat substance use disorders, noribogaine is the essential active standard, especially since common synthetic analogs like 18-MC fail to activate this pathway [2].
Because noribogaine has a prolonged half-life and directly inhibits hERG potassium channels (IC50 ≈ 2.86 µM), it is the standard compound for modeling the delayed QT interval prolongation and proarrhythmic risks associated with ibogaine therapies in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)[3].